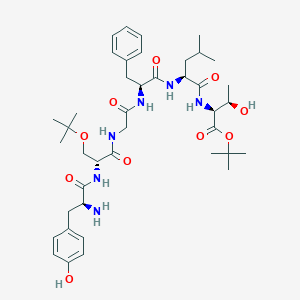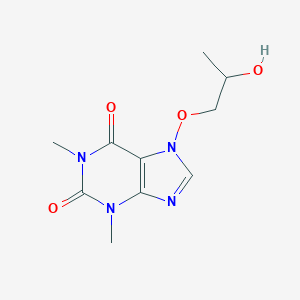
7-(2-Hydroxypropoxy)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxypropoxy)theophylline, also known as diprophylline, is a xanthine derivative that is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a synthetic compound that has been extensively studied for its potential therapeutic uses and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 7-(2-Hydroxypropoxy)theophyllinee involves the inhibition of phosphodiesterase enzymes, which results in the accumulation of cyclic AMP and cyclic GMP. This leads to the relaxation of smooth muscles in the airways and blood vessels, resulting in bronchodilation and vasodilation, respectively.
Efectos Bioquímicos Y Fisiológicos
Diprophylline has been shown to have several biochemical and physiological effects, including increased heart rate, increased blood flow, and improved oxygenation. It has also been shown to have anti-inflammatory effects that can reduce the severity of asthma and COPD symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(2-Hydroxypropoxy)theophyllinee is that it is a synthetic compound that can be easily synthesized and purified, making it readily available for use in scientific research studies. However, one limitation is that it has a narrow therapeutic window, meaning that the dosage must be carefully regulated to avoid toxicity.
Direcciones Futuras
There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, including:
1. Studying its potential therapeutic uses in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Investigating its anti-inflammatory effects in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Developing new formulations of 7-(2-Hydroxypropoxy)theophyllinee that can improve its bioavailability and reduce its potential side effects.
4. Studying its potential use in combination with other drugs for the treatment of respiratory diseases and other conditions.
Conclusion:
In conclusion, 7-(2-Hydroxypropoxy)theophyllinee is a synthetic compound that has been extensively studied for its potential therapeutic uses in the treatment of respiratory and cardiovascular diseases. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, resulting in bronchodilation and vasodilation. While it has several advantages for use in scientific research studies, it also has limitations that must be carefully considered. There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, which could lead to the development of new and improved treatments for various diseases and conditions.
Métodos De Síntesis
The synthesis of 7-(2-Hydroxypropoxy)theophylline involves the reaction of theophylline with 2-chloro-1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 7-(2-Hydroxypropoxy)theophyllinee, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Diprophylline has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases. It has been shown to have bronchodilator effects that can improve lung function and reduce the symptoms of asthma and COPD. In addition, 7-(2-Hydroxypropoxy)theophyllinee has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilator effects that can improve blood flow and reduce blood pressure.
Propiedades
Número CAS |
19729-83-0 |
|---|---|
Nombre del producto |
7-(2-Hydroxypropoxy)theophylline |
Fórmula molecular |
C10H14N4O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |
Clave InChI |
FQDAAPOUQOEUCR-UHFFFAOYSA-N |
SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
SMILES canónico |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Sinónimos |
GD 094 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



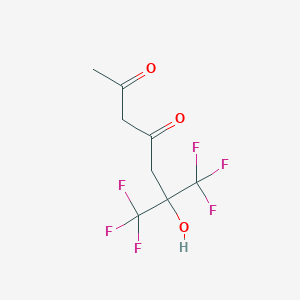
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
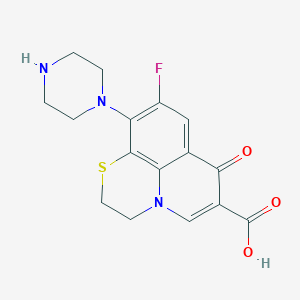
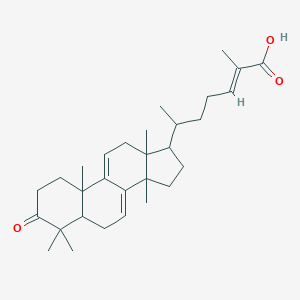
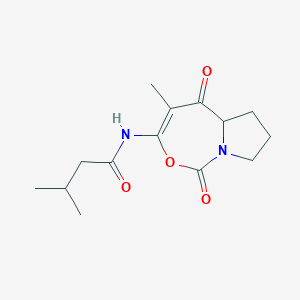
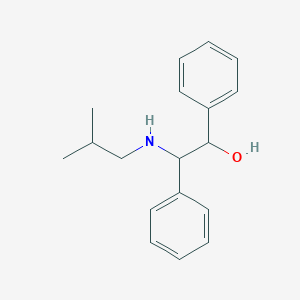
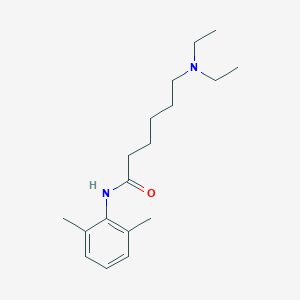
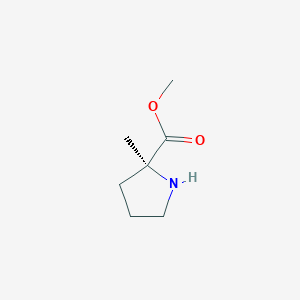
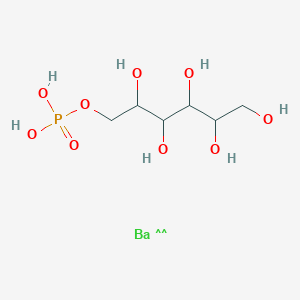
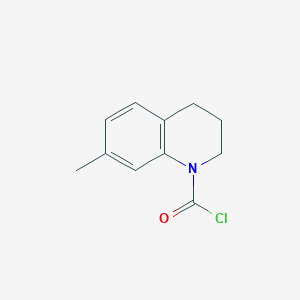
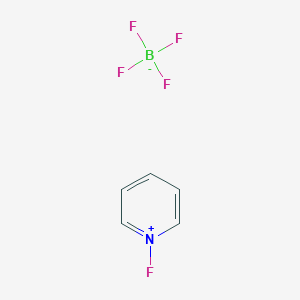
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

